molecular formula C27H29F3N4O3S B14190470 (2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol

(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol

Cat. No.: B14190470
M. Wt: 546.6 g/mol
InChI Key: QFGPQPICXIIPAD-HTAPYJJXSA-N
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Description

The compound “(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole and oxazole rings, followed by the coupling of these rings with the piperazine and propanol moieties. The reaction conditions may involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events that lead to its observed effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzothiazole or oxazole derivatives, which share structural features and potentially similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C27H29F3N4O3S

Molecular Weight

546.6 g/mol

IUPAC Name

(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C27H29F3N4O3S/c1-17-13-33(14-21-11-25(37-32-21)19-3-5-20(6-4-19)27(28,29)30)9-10-34(17)15-22(35)16-36-23-7-8-26-24(12-23)31-18(2)38-26/h3-8,11-12,17,22,35H,9-10,13-16H2,1-2H3/t17-,22+/m0/s1

InChI Key

QFGPQPICXIIPAD-HTAPYJJXSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C[C@H](COC2=CC3=C(C=C2)SC(=N3)C)O)CC4=NOC(=C4)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC1CN(CCN1CC(COC2=CC3=C(C=C2)SC(=N3)C)O)CC4=NOC(=C4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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